6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one
Description
6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound featuring a 2,7-naphthyridine core with a chlorine substituent at position 6 and a ketone group at position 3. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.55 g/mol and a CAS registry number of 1393558-33-2 . The compound is commercially available in purities up to 98% and is utilized in pharmaceutical and chemical research, though specific biological activities remain unelucidated in the provided evidence.
Structurally, 2,7-naphthyridines are bicyclic systems containing two fused pyridine rings with nitrogen atoms at positions 2 and 6. Synthetic routes for 2,7-naphthyridinones typically involve primary synthesis methods, as exemplified by naturally occurring analogs like jasminidine (isolated from Oleaceae species) .
Properties
IUPAC Name |
6-chloro-2,4-dihydro-1H-2,7-naphthyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMYDUMKXXBULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired naphthyridinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding naphthyridine derivative.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-chloro-1,4-dihydro-2,7-naphthyridine-3-one.
Reduction: Formation of 6-chloro-1,4-dihydro-2,7-naphthyridin-3-ol.
Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Jasminidine (1-Methyl-1,4-dihydro-2,7-naphthyridin-3(2H)-one)
Jasminidine, a natural alkaloid, shares the 2,7-naphthyridinone scaffold but differs in substitution: it has a methyl group at position 1 instead of chlorine at position 6.
Lophocladine A (4-Phenyl-2,7-naphthyridin-1(2H)-one)
Isolated from red algae, lophocladine A incorporates a phenyl group at position 4 and a ketone at position 1. The phenyl moiety increases steric bulk, which may hinder membrane permeability compared to the chloro-substituted target compound .
Functional Analogs: Heterocyclic Systems with Chloro-Ketone Motifs
6-Chloro-1,4-dihydro-2,3-quinoxalinedione
This quinoxaline derivative (C₈H₅ClN₂O₂, MW 196.59 g/mol) features two ketone groups at positions 2 and 3 and a chlorine substituent at position 6. The additional ketone enhances hydrogen-bonding capacity, while the higher melting point (>300°C) suggests greater thermal stability compared to the target compound .
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
Pyridazinones like 5-chloro-6-phenylpyridazin-3(2H)-one (MW 206.63 g/mol) exhibit a monocyclic pyridazine core with chlorine and phenyl substituents. The phenyl group introduces steric effects that may reduce solubility but improve binding to hydrophobic targets .
Key Observations:
- Substituent Effects : Chlorine at position 6 in the target compound may enhance electrophilicity compared to methyl or phenyl groups in analogs.
- Synthetic Accessibility: 2,7-Naphthyridinones like the target compound are synthesized via primary routes , whereas pyridazinones are prepared through alkylation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
